4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide
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Overview
Description
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzamide group, a tetrahydrofuran ring, and a carbamothioyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with tetrahydrofuran-2-ylmethylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and the application of mild heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzamides and tetrahydrofuran derivatives.
Scientific Research Applications
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. Additionally, its carbamothioyl group can interact with thiol groups in proteins, leading to the disruption of protein function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
4-carbamothioyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N2O2S/c14-12(18)9-3-5-10(6-4-9)13(16)15-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,18)(H,15,16) |
InChI Key |
CNAHHPIGNPKIES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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